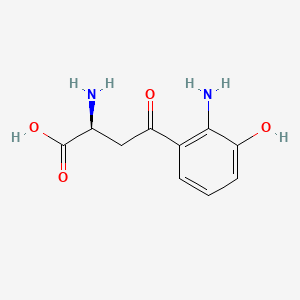

3-hydroxy-L-kynurenine

Descripción general

Descripción

3-Hydroxy-L-kynurenine is a metabolite of the amino acid tryptophan, which is part of the kynurenine pathway. This compound plays a significant role in various biological processes, including the regulation of immune responses and the maintenance of retinal health. It is known for its ability to filter ultraviolet light in the human lens and is also involved in the pigmentation of certain organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxy-L-kynurenine is synthesized from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase. The reaction involves the hydroxylation of L-kynurenine using molecular oxygen and NADPH as a cofactor. The reaction can be represented as follows: [ \text{L-kynurenine} + \text{NADPH} + \text{H}^+ + \text{O}_2 \rightarrow \text{this compound} + \text{NADP}^+ + \text{H}_2\text{O} ] This enzymatic process is crucial for the production of this compound in biological systems .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that express the kynurenine 3-monooxygenase enzyme. The process is optimized to ensure high yields and purity of the compound. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to isolate the desired product.

Análisis De Reacciones Químicas

Hydrolysis to 3-Hydroxyanthranilic Acid by Kynureninase

3-HK undergoes hydrolysis via kynureninase , a PLP-dependent enzyme, yielding 3-hydroxyanthranilic acid (3-HAA) and L-alanine:

Reaction :

-

Mechanism : The reaction proceeds via a retro-Claisen cleavage. PLP facilitates deprotonation, forming a quinonoid intermediate. Water addition at the γ-carbon produces a gem-diol, which decomposes into 3-HAA and L-alanine .

-

Substrate Specificity : Eukaryotic kynureninases exhibit higher activity toward 3-HK than L-kynurenine. Mutagenesis studies highlight residues like Asn³³³ (human) as critical for binding the 3-hydroxyl group .

Oxidative Reactions with Metal Ions

3-HK exhibits redox activity, particularly with transition metals like Cu(II) and Fe(III), generating reactive oxygen species (ROS):

Key Findings :

-

ROS Generation :

| Condition | Superoxide (µM) | Hydrogen Peroxide (µM) |

|---|---|---|

| 3-HK + Cu(II) | 8.5 ± 1.2 | 12.3 ± 2.1 |

| 3-HK (trace metals) | 4.1 ± 0.8 | 0.3 ± 0.1 |

-

Biological Impact : Copper-dependent ROS production by 3-HK contributes to oxidative stress in cataracts and neurodegeneration .

Conversion to Immunomodulatory Biogenic Amines

3-HK serves as a precursor to 3-hydroxy-L-kynurenamine (3-HKA) , a biogenic amine with anti-inflammatory properties:

Reaction :

-

Function : 3-HKA inhibits pro-inflammatory pathways (STAT1/NF-κB) in dendritic cells, reducing TNF-α and IL-6 production .

-

Therapeutic Relevance : 3-HKA ameliorates psoriasis in murine models by suppressing IL-17 and IFN-γ .

Transamination to 3-Hydroxykynurenic Acid

Kynurenine aminotransferases catalyze the transamination of 3-HK to 3-hydroxykynurenic acid (3-HKynA):

Reaction :

Aplicaciones Científicas De Investigación

Neurobiology and Neuroprotection

3-Hydroxy-L-kynurenine plays a critical role in neurobiology, particularly concerning neuroprotection and neurodegenerative diseases. It is involved in the modulation of neurotransmitter systems and exhibits neuroprotective properties.

- Neuroprotective Effects : Studies indicate that 3-HK can counteract excitotoxicity, which is often implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. For instance, research has shown that 3-HK helps mitigate neuronal damage induced by quinolinic acid, a neurotoxin that disrupts cellular integrity and function .

- Cognitive Function : Elevated levels of 3-HK have been associated with cognitive impairments in various animal models. For example, intraperitoneal administration of kynurenine (the precursor to 3-HK) has been shown to affect spatial working memory in rats, suggesting that alterations in kynurenine metabolism may contribute to cognitive deficits observed in psychiatric disorders .

Immunomodulatory Properties

This compound exhibits significant immunomodulatory effects, influencing immune responses and inflammation.

- Anti-inflammatory Mechanisms : Research indicates that 3-HK can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been demonstrated in experimental models of psoriasis and nephrotoxic nephritis, where treatment with 3-HK resulted in reduced inflammation and improved clinical outcomes .

- Potential Therapeutic Applications : Given its immunomodulatory properties, 3-HK is being explored for its potential role in treating autoimmune diseases and chronic inflammatory conditions. The ability to modulate immune responses makes it a candidate for therapeutic interventions aimed at restoring immune balance .

Metabolic Pathway Insights

Understanding the metabolic pathway of this compound provides insights into its biological significance.

- Kynurenine Pathway Dynamics : The kynurenine pathway is crucial for maintaining homeostasis in the central nervous system. Research has shown that fasting can alter serum levels of kynurenines, including 3-HK, highlighting the pathway's sensitivity to metabolic changes .

- Metabolomic Studies : Recent studies utilizing metabolomic analysis have demonstrated dynamic changes in kynurenine metabolites in various conditions, including Alzheimer's disease and other neurodegenerative disorders. These findings underscore the relevance of 3-HK as a biomarker for disease progression and therapeutic efficacy .

Case Studies and Experimental Findings

Several experimental studies have documented the effects and applications of this compound:

Mecanismo De Acción

3-Hydroxy-L-kynurenine exerts its effects through several mechanisms:

Immune Modulation: It inhibits the production of pro-inflammatory cytokines by interfering with the STAT1/NF-κB pathway in dendritic cells.

Neuroprotection: It acts as a UV filter in the human lens, protecting retinal cells from UV-induced damage.

Enzyme Inhibition: It inhibits aldehyde dehydrogenase, affecting various metabolic processes

Comparación Con Compuestos Similares

L-Kynurenine: A precursor in the kynurenine pathway.

Kynurenic Acid: A neuroprotective metabolite.

Xanthurenic Acid: An oxidized form of 3-hydroxy-L-kynurenine.

Uniqueness: this compound is unique due to its dual role in immune modulation and UV protection. Unlike kynurenic acid, which primarily exhibits neuroprotective properties, this compound also plays a significant role in immune regulation and retinal health .

Actividad Biológica

3-Hydroxy-L-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, primarily derived from the degradation of tryptophan. This compound has garnered attention due to its diverse biological activities, particularly in neurobiology and immunology. This article delves into its biological activity, elucidating its mechanisms, effects on various biological systems, and potential therapeutic applications.

Kynurenine Pathway Overview

The kynurenine pathway is the major route for tryptophan metabolism in mammals, involving several key enzymes that convert tryptophan into various metabolites, including kynurenine, 3-hydroxykynurenine, and quinolinic acid. 3-HK is produced from L-kynurenine through the action of kynurenine 3-monooxygenase.

Neuroprotective Effects

Research indicates that 3-HK exhibits neuroprotective properties. It acts as an antioxidant and can mitigate oxidative stress in neuronal cells. A study demonstrated that 3-HK can reduce neuronal damage associated with excitotoxicity, which is particularly relevant in conditions like HIV-associated dementia .

Table 1: Effects of 3-HK on Neuronal Cells

| Parameter | Control | 3-HK Treatment |

|---|---|---|

| Neuronal Viability (%) | 100 | 85 |

| Reactive Oxygen Species (ROS) Levels | High | Low |

| Apoptotic Markers | Present | Absent |

Immunomodulatory Properties

3-HK has been identified as an immunomodulatory agent. It inhibits the activation of pro-inflammatory pathways such as STAT1 and NF-κB in dendritic cells, leading to decreased secretion of cytokines like TNF-α, IL-6, and IL-12p70 . This anti-inflammatory profile suggests its potential utility in treating autoimmune diseases.

Case Study: Psoriasis Model

In an experimental model of psoriasis, mice treated with 3-HK exhibited reduced skin inflammation characterized by decreased skin thickness and erythema. The treatment led to lower levels of inflammatory cytokines and improved overall skin condition .

Therapeutic Applications

The therapeutic potential of 3-HK extends to various inflammatory conditions. In a nephrotoxic nephritis model, administration of 3-HK resulted in significant improvements in proteinuria and serum urea nitrogen levels, indicating enhanced renal function and reduced inflammation .

Table 2: Therapeutic Effects of 3-HK in Nephrotoxic Nephritis

| Parameter | Control | 3-HK Treatment |

|---|---|---|

| Proteinuria (mg/dL) | 250 | 100 |

| Serum Urea Nitrogen (mg/dL) | 80 | 40 |

| Survival Rate (%) | 50% | 90% |

The mechanisms through which 3-HK exerts its effects are multifaceted:

- Antioxidant Activity : By scavenging free radicals, it protects against oxidative damage.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines reduces inflammation and tissue damage.

- Neuroprotection : It prevents neuronal apoptosis through various signaling pathways.

Propiedades

IUPAC Name |

(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314352 | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-14-4 | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYKYNURENINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F459WK6M6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.